Cas no 1216316-56-1 (2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine)
![2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1216316-56-1x500.png)
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
- 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-amine
- 2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine
- 2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
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- インチ: 1S/C7H10F3N3/c8-7(9,10)5-13-4-6(1-2-11)3-12-13/h3-4H,1-2,5,11H2
- InChIKey: KXYSHBQHDRRJJJ-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C=C(C=N1)CCN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 43.8
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T186871-500mg |
2-[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 500mg |
$ 705.00 | 2022-06-03 | ||
Life Chemicals | F2147-7799-10g |
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 95%+ | 10g |
$3163.0 | 2023-09-06 | |
Life Chemicals | F2147-7799-0.25g |
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 95%+ | 0.25g |
$679.0 | 2023-09-06 | |
Life Chemicals | F2147-7799-0.5g |
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 95%+ | 0.5g |
$715.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632342-500mg |
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-amine |
1216316-56-1 | 98% | 500mg |
¥17824.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632342-1g |
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-amine |
1216316-56-1 | 98% | 1g |
¥33411.00 | 2024-08-09 | |
TRC | T186871-100mg |
2-[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 100mg |
$ 185.00 | 2022-06-03 | ||
Life Chemicals | F2147-7799-1g |
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 95%+ | 1g |
$753.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632342-250mg |
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-amine |
1216316-56-1 | 98% | 250mg |
¥9655.00 | 2024-08-09 | |
Life Chemicals | F2147-7799-5g |
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
1216316-56-1 | 95%+ | 5g |
$2259.0 | 2023-09-06 |
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amineに関する追加情報
Professional Introduction to 2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS No. 1216316-56-1)
2-[1-(2,2,2-Trifluoroethyl-1H-pyrazol-4-yl]ethan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 1216316-56-1, represents a class of molecules characterized by the presence of a pyrazole core functionalized with a trifluoroethyl group, which imparts unique electronic and steric properties. The structural configuration of this molecule not only makes it a subject of academic interest but also opens up possibilities for its application in the development of novel therapeutic agents.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its versatility in medicinal chemistry. Pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The introduction of the trifluoroethyl group into the pyrazole framework enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug design. This modification has been strategically employed to improve pharmacokinetic profiles and binding affinity to biological targets.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic applications. The compound 2-[1-(2,2,2-Trifluoroethyl-1H-pyrazol-4-yl]ethan-1-amine has been explored in several preclinical studies due to its potential as an intermediate in the synthesis of biologically active molecules. Its unique structural features make it a valuable building block for constructing more complex pharmacophores. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced biological activity.
The trifluoroethyl group is particularly noteworthy for its ability to modulate the electronic properties of adjacent functional groups. This characteristic has been exploited in the design of molecules targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that compounds incorporating trifluoroethyl groups can exhibit improved binding affinity to protease enzymes, which are often implicated in inflammatory and infectious diseases. The pyrazole ring itself contributes to the overall stability and reactivity of the molecule, allowing for further functionalization and derivatization.
The synthesis of 2-[1-(2,2,2-Trifluoroethyl-1H-pyrazol-4-yl]ethan-1-amine involves multi-step organic transformations that highlight the synthetic prowess of modern pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 1-(2,2,2-trifluoroethyl)-4-methylpyrazole, which is then subjected to nucleophilic substitution reactions to introduce the ethanamidine moiety. Advanced catalytic methods and green chemistry principles have been employed to optimize yield and minimize waste during synthesis.
The biological evaluation of this compound has revealed promising results in several disease models. In particular, its derivatives have shown efficacy in inhibiting key enzymes involved in cancer progression. The trifluoroethyl group has been shown to enhance tumor cell apoptosis while minimizing toxicity to healthy cells. Additionally, preclinical studies indicate that this compound exhibits potential as an anti-inflammatory agent by modulating cytokine production pathways.
The pharmacokinetic profile of 2-[1-(2,2,2-Trifluoroethyl-1H-pyrazol-4-yl]ethan-1-amine has been thoroughly investigated to ensure its suitability for clinical development. Metabolic studies have demonstrated that the compound undergoes predictable biotransformation pathways, primarily involving oxidative and reductive processes. These findings are crucial for understanding how the molecule behaves within the body and for designing effective dosing regimens.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been used extensively to predict how modifications to the structure of 2-[1-(2,2,2-Trifluoroethyl-1H-pyrazol-4-yl]ethan-1-amine will affect its biological activity. These simulations have guided researchers in identifying optimal substituents and conformations for maximizing potency and minimizing side effects. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly.
The future prospects for this compound are promising as ongoing research continues to uncover new applications and therapeutic potentials. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical reality. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological processes.
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